1-Chloro-6-methoxy-4-phenyl-phthalazine 1-Chloro-6-methoxy-4-phenyl-phthalazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13969034
InChI: InChI=1S/C15H11ClN2O/c1-19-11-7-8-12-13(9-11)14(17-18-15(12)16)10-5-3-2-4-6-10/h2-9H,1H3
SMILES:
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol

1-Chloro-6-methoxy-4-phenyl-phthalazine

CAS No.:

Cat. No.: VC13969034

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-6-methoxy-4-phenyl-phthalazine -

Specification

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
IUPAC Name 1-chloro-6-methoxy-4-phenylphthalazine
Standard InChI InChI=1S/C15H11ClN2O/c1-19-11-7-8-12-13(9-11)14(17-18-15(12)16)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key ZVJWZHUEDGUWRO-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=NN=C2C3=CC=CC=C3)Cl

Introduction

Structural Characteristics and Molecular Profile

The molecular structure of 1-chloro-6-methoxy-4-phenyl-phthalazine (C₁₅H₁₁ClN₂O) features a planar phthalazine ring system with three distinct substituents:

  • Chlorine at position 1, which enhances electrophilicity and influences reactivity in nucleophilic substitution reactions.

  • Methoxy group (-OCH₃) at position 6, contributing to electronic effects such as resonance donation and steric hindrance.

  • Phenyl group at position 4, introducing hydrophobic character and potential π-π stacking interactions in biological systems.

Comparative analysis with the structurally similar 1-chloro-4-(4-methoxyphenyl)phthalazine (CAS#128615-83-8) reveals key differences in substituent positioning, which may alter physicochemical and biological behaviors . Theoretical calculations predict a molecular weight of 270.71 g/mol and a logP value indicative of moderate lipophilicity, though experimental validation is required.

Synthesis Methodologies

Friedel-Crafts Acylation and Cyclocondensation

A common route to substituted phthalazines involves Friedel-Crafts acylation of phthalic anhydride with aromatic ethers, followed by cyclocondensation with hydrazine hydrate. For example, Behalo et al. synthesized 1-chloro-4-(4-phenoxyphenyl)phthalazine via:

  • Acylation: Phthalic anhydride and diphenyl ether react in tetrachloroethane with AlCl₃ catalysis to form 2-(4-phenoxybenzoyl)benzoic acid .

  • Cyclocondensation: Treatment with hydrazine hydrate in ethanol yields 4-(4-phenoxyphenyl)phthalazin-1(2H)-one .

  • Chlorination: Phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) converts the phthalazinone to the chlorinated derivative .

Adapting this method, introducing methoxy and phenyl groups would require tailored starting materials, such as methoxy-substituted benzoyl chlorides or aryl boronic acids for Suzuki couplings .

Nucleophilic Substitution Reactions

Search result demonstrates the synthesis of 6-chloro-3-substituted phthalazinones via nucleophilic substitution. For instance, 4-hydrazinophthalazin-1-chloro phthalazine reacts with 4-fluorobenzoyl chloride in 1,4-dioxane and triethylamine, followed by reflux in DMF to yield triazolo-phthalazinones . A analogous approach could introduce methoxy and phenyl groups at positions 6 and 4, respectively, using methoxybenzoyl chloride and phenylating agents.

Table 1: Comparative Synthesis Conditions for Phthalazine Derivatives

StepReagents/ConditionsYield (%)Reference
AcylationAlCl₃, tetrachloroethane, 5 h, RT72
CyclocondensationHydrazine hydrate, ethanol, reflux, 4 h85
ChlorinationPCl₅/POCl₃, reflux, 4 h79
Triazolo formationDMF, reflux, 4 h54–62

Physicochemical Properties

While experimental data for 1-chloro-6-methoxy-4-phenyl-phthalazine are unavailable, inferences can be made from analogous compounds:

  • Melting Point: Chlorinated phthalazinones exhibit melting points between 130°C and 192°C, depending on substituent polarity .

  • Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and insoluble in water due to the phenyl group .

  • Spectroscopic Data:

    • IR: Characteristic peaks for C-Cl (~750 cm⁻¹), C=N (~1610 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

    • ¹H NMR: Aromatic protons in the δ 7.0–8.0 ppm range, with methoxy protons as a singlet near δ 3.8 ppm .

Research Perspectives and Challenges

  • Synthetic Optimization: Developing regioselective methods to introduce substituents at positions 1, 4, and 6 remains a challenge. Microwave-assisted synthesis or flow chemistry could improve yields .

  • Biological Screening: Priority should be given to testing against cancer cell lines (e.g., HCT-116, MCF-7) and microbial pathogens.

  • Computational Studies: DFT calculations and molecular docking could predict binding affinities for targets like topoisomerase II or EGFR.

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